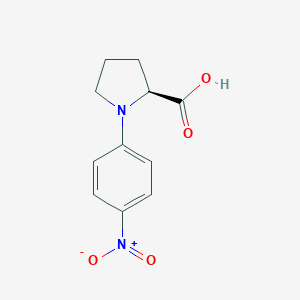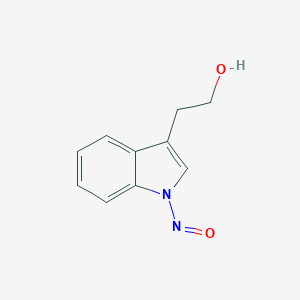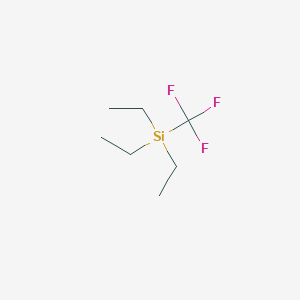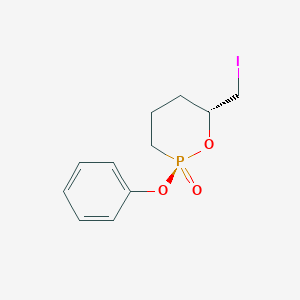![molecular formula C15H15FN2O3 B054488 2-Acetamido-N-[(4-Fluorophenyl)Methyl]-2-Furan-2-Ylacetamide CAS No. 124421-36-9](/img/structure/B54488.png)
2-Acetamido-N-[(4-Fluorophenyl)Methyl]-2-Furan-2-Ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide: is a synthetic organic compound that features a combination of acetamido, fluorobenzyl, and furan groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the acetamido group: This can be achieved by reacting an appropriate amine with acetic anhydride.
Introduction of the fluorobenzyl group: This step may involve a nucleophilic substitution reaction where a benzyl halide is reacted with a fluorine source.
Incorporation of the furan ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where a furan derivative is coupled with the intermediate compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the acetamido group, converting it to an amine.
Substitution: The fluorobenzyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar compounds might include other acetamido derivatives, fluorobenzyl compounds, and furan-containing molecules. The uniqueness of alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide lies in its specific combination of functional groups, which could confer unique chemical and biological properties.
List of Similar Compounds
- alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide
- alpha-Acetamido-N-(4-chlorobenzyl)-alpha-(furan-2-yl)acetamide
- alpha-Acetamido-N-(4-methylbenzyl)-alpha-(furan-2-yl)acetamide
Propiedades
Número CAS |
124421-36-9 |
|---|---|
Fórmula molecular |
C15H15FN2O3 |
Peso molecular |
290.29 g/mol |
Nombre IUPAC |
2-acetamido-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)acetamide |
InChI |
InChI=1S/C15H15FN2O3/c1-10(19)18-14(13-3-2-8-21-13)15(20)17-9-11-4-6-12(16)7-5-11/h2-8,14H,9H2,1H3,(H,17,20)(H,18,19) |
Clave InChI |
LODZQBZYDDLTON-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=C(C=C2)F |
SMILES canónico |
CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=C(C=C2)F |
Sinónimos |
AcNH-FBFA alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide, (R-)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


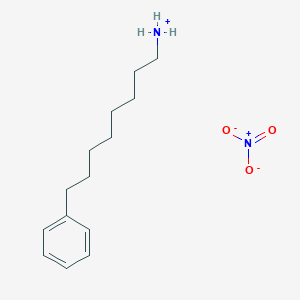
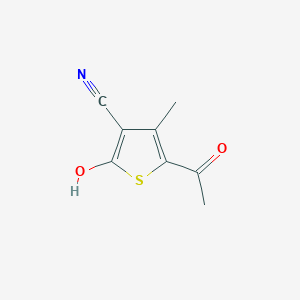
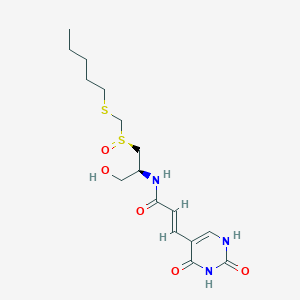
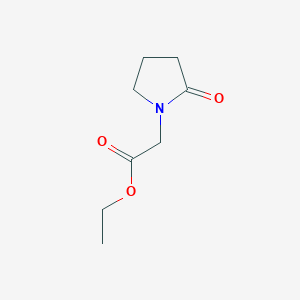
![Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate](/img/structure/B54415.png)
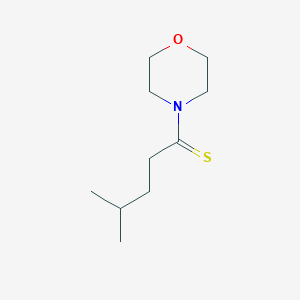
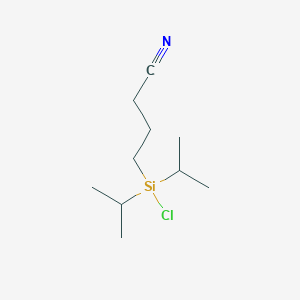
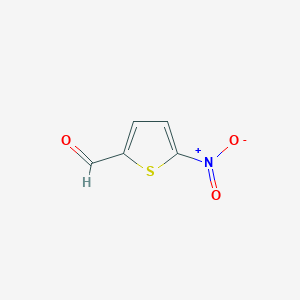
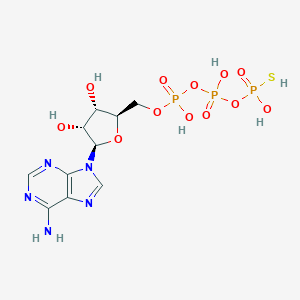
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)
